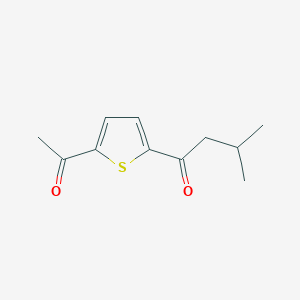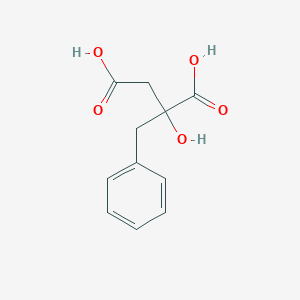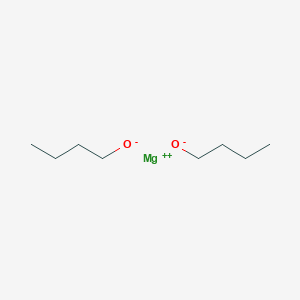
Allyl levulinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl levulinate is an organic compound that is commonly used as a flavoring agent in the food industry. It has a sweet, fruity odor and is often found in fruit-flavored products such as candy, chewing gum, and soft drinks. However, allyl levulinate also has several scientific research applications, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of allyl levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. These actions may contribute to the antimicrobial and antioxidant properties of the compound.
Biochemische Und Physiologische Effekte
Allyl levulinate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, allyl levulinate has been found to increase the activity of certain antioxidant enzymes in the liver, which may help to protect against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using allyl levulinate in lab experiments is its relatively low toxicity. Additionally, it is a readily available and inexpensive compound. However, one limitation is that it may not be suitable for use in certain types of experiments due to its strong odor.
Zukünftige Richtungen
There are several future directions for research on allyl levulinate. One area of interest is its potential use as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of allyl levulinate and its potential applications in the prevention and treatment of diseases related to oxidative stress. Finally, it may be useful to explore the potential synergistic effects of allyl levulinate with other compounds, particularly other antioxidants.
Synthesemethoden
Allyl levulinate can be synthesized through the esterification of levulinic acid with allyl alcohol. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a boiling point of 175-176°C.
Wissenschaftliche Forschungsanwendungen
Allyl levulinate has several scientific research applications, particularly in the field of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in food preservation. Additionally, allyl levulinate has been shown to have antioxidant properties, which may have implications for preventing oxidative stress-related diseases such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1070-35-5 |
|---|---|
Produktname |
Allyl levulinate |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
prop-2-enyl 4-oxopentanoate |
InChI |
InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
NETFSRNRGBJVMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)OCC=C |
Kanonische SMILES |
CC(=O)CCC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



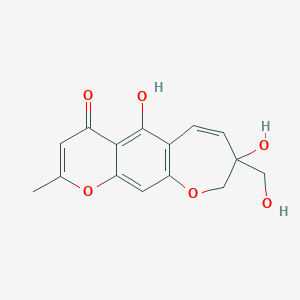
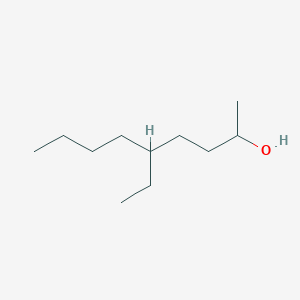
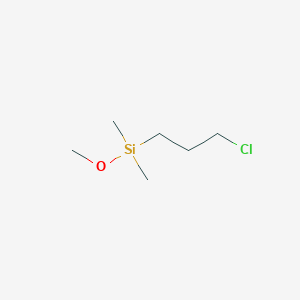
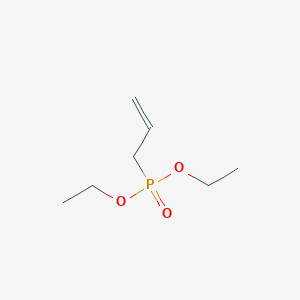
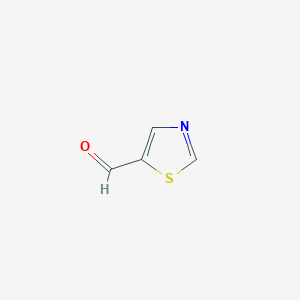
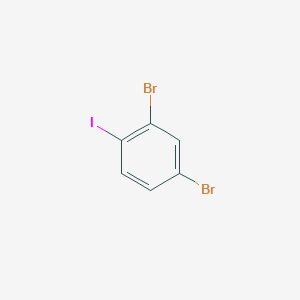
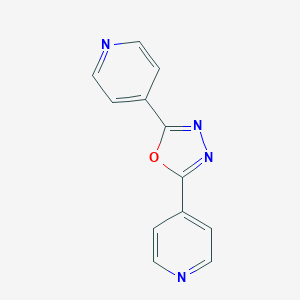
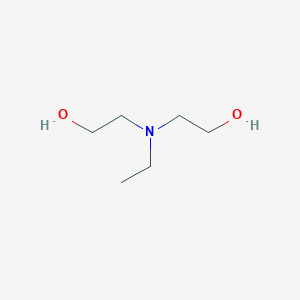
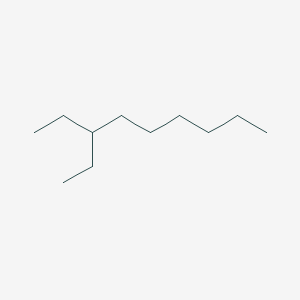
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
